molecular formula C18H21N3O8S2 B14685684 N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide CAS No. 24332-42-1

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B14685684
CAS No.: 24332-42-1
M. Wt: 471.5 g/mol
InChI Key: TYESGRVWHLWELD-UHFFFAOYSA-N
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Description

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C18H21N3O8S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with hexylamine to form the intermediate N-hexyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.

Major Products Formed

    Reduction: The major products formed from the reduction of nitro groups are the corresponding amines.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    N-Hexyl-4-nitrobenzenesulfonamide: Lacks the additional nitrobenzene-1-sulfonyl group, making it less complex.

    4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.

Uniqueness

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields .

Properties

CAS No.

24332-42-1

Molecular Formula

C18H21N3O8S2

Molecular Weight

471.5 g/mol

IUPAC Name

N-hexyl-4-nitro-N-(4-nitrophenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C18H21N3O8S2/c1-2-3-4-5-14-19(30(26,27)17-10-6-15(7-11-17)20(22)23)31(28,29)18-12-8-16(9-13-18)21(24)25/h6-13H,2-5,14H2,1H3

InChI Key

TYESGRVWHLWELD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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